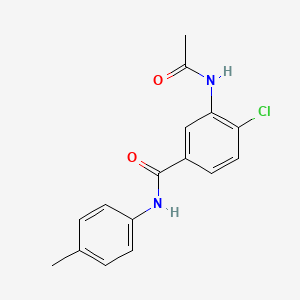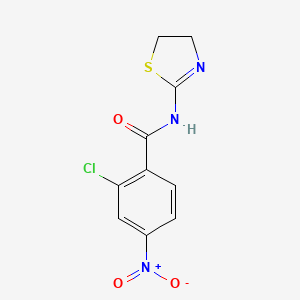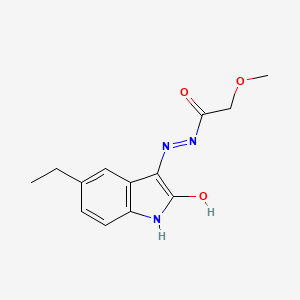
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ACBC belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in inflammation and metabolism.
Biochemical and Physiological Effects:
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been shown to have antioxidant and anti-cancer effects. Studies have also suggested that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide may have a role in the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is its relatively simple synthesis method. This makes it a cost-effective compound for use in lab experiments. 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has also been shown to have good stability and solubility in a range of solvents.
However, there are also some limitations to the use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide in lab experiments. One of the major limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide and its long-term safety.
Zukünftige Richtungen
There are several future directions for research on 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide. One area of research is the development of novel derivatives of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide in the treatment of other diseases such as cancer and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration route of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and chronic pain conditions. The synthesis method of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is relatively simple, and it exhibits a range of pharmacological properties. However, further studies are needed to determine its toxicity and safety profile and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide involves the reaction of 4-chloro-N-(4-methylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 80-90°C and produces 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide as an analgesic. Studies have shown that 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
Eigenschaften
IUPAC Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-6-13(7-4-10)19-16(21)12-5-8-14(17)15(9-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXDUZZJZZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)


